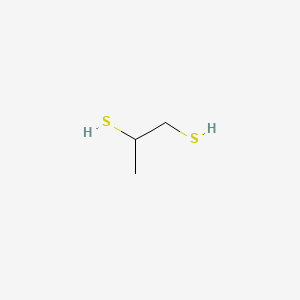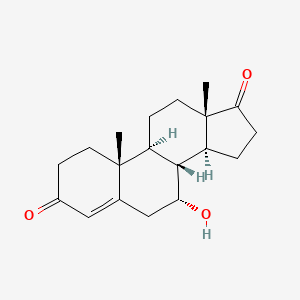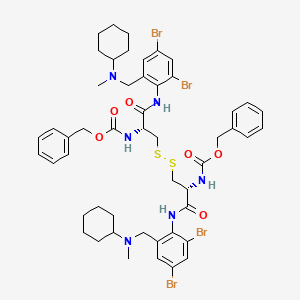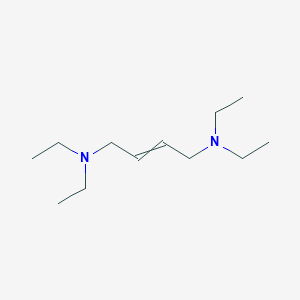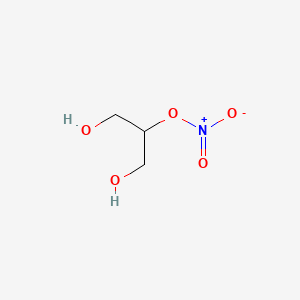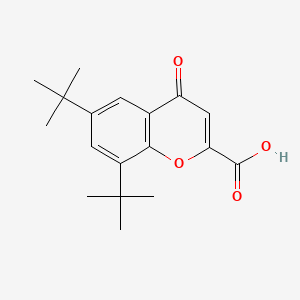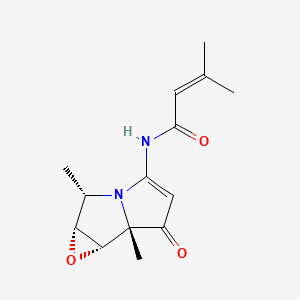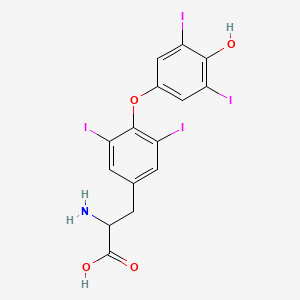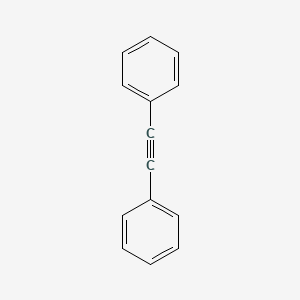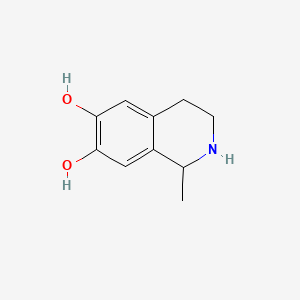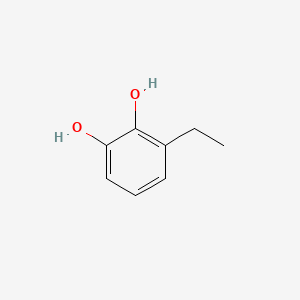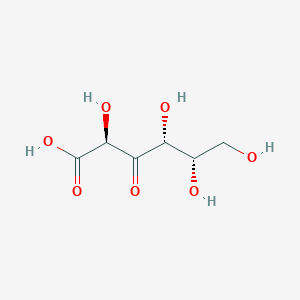
3-dehydro-L-gulonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Dehydro-L-gulonate belongs to the class of organic compounds known as sugar acids and derivatives. Sugar acids and derivatives are compounds containing a saccharide unit which bears a carboxylic acid group. 3-Dehydro-L-gulonate is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, 3-dehydro-L-gulonate is primarily located in the cytoplasm. 3-Dehydro-L-gulonate participates in a number of enzymatic reactions. In particular, 3-dehydro-L-gulonate can be biosynthesized from L-gulonic acid. 3-Dehydro-L-gulonate can also be converted into 3-dehydro-L-gulonic acid 6-phosphate.
3-dehydro-L-gulonic acid is a derivative of L-gulonic acid having a keto group at the 3-position. It has a role as an Escherichia coli metabolite. It is a ketoaldonic acid and a hexonic acid. It derives from a L-gulonic acid. It is a conjugate acid of a 3-dehydro-L-gulonate.
科学的研究の応用
Enzymatic Function and Structure
- L-Gulonate 3-dehydrogenase (GDH) in Uronate Cycle : GDH catalyzes the conversion of L-gulonate into dehydro-L-gulonate, playing a crucial role in the uronate cycle. Structural and mutagenesis studies provide insights into the enzyme's function and coenzyme specificity (Ishikura et al., 2005).
Biochemical Transformations
- From L-Ascorbic Acid to 2,3-Diketo-L-Gulonic Acid : The oxidative degradation of L-ascorbic acid leads to the formation of 2,3-diketo-L-gulonic acid. This transformation is significant in understanding vitamin C metabolism (Kang, Sapper, & Lohmann, 1982).
- Interactions in Ascorbic Acid Degradation : Research on 2,3-diketo-L-gulonic acid reveals its role in the degradation of L-ascorbic acid, highlighting the complexity of vitamin C breakdown (Miyake & Kurata, 1998).
Structural and Kinetic Properties
- Subunit Structure of L-beta-hydroxy Acid Dehydrogenase : Studies on L-beta-hydroxyacid dehydrogenase, which interacts with L-gulonate, provide insights into the enzyme's subunit structure and kinetic properties (Cannistraro, Borack, & Chase, 1979).
Enzymatic Modulation and Crystal Structure
- Modulation by Low Concentrations of P(i) : GDH activity is modulated by low concentrations of P(i), impacting the enzyme's catalytic efficiency and stability against denaturation (Asada et al., 2010).
Metabolic Pathways in Animals and Bacteria
- L-Gulonate Catabolism : The catabolism of L-gulonate in Escherichia coli and Salmonella typhimurium demonstrates distinct metabolic pathways for glucuronate in bacteria compared to animals (Cooper, 1980).
Ascorbic Acid Determination
- Colorimetric Determination : A method for determining L-ascorbic acid in the presence of dehydro-L-ascorbic acid and 2,3-diketo-L-gulonic acid offers precision and specificity, important for pharmaceutical preparations (Wahba, Yassa, & Labib, 1974).
Biological Significance and Chemical Behavior
- Calcium Sugar Carboxylate Interactions : The complex formation between L-gulonate and Ca2+ ions in alkaline medium highlights the importance of sugar carboxylate interactions in certain industrial processes (Kutus et al., 2018).
- Polarographic Study of Oxidation Products : The polarographic behavior of the 3,4-endiol form of 2,3-diketogulono-δ-lactone formed from L-ascorbic acid in neutral solutions contributes to understanding the stability and reactivity of vitamin C derivatives (Takagi et al., 1991).
Enzyme Evolution and Metabolic Pathways
- Fungal D-Glucuronic Acid Pathway : The identification of enzymes in the D-glucuronic acid pathway in fungi, including 2-keto-L-gulonate reductase, expands our understanding of sugar metabolism in microorganisms (Kuivanen, Arvas, & Richard, 2017).
特性
製品名 |
3-dehydro-L-gulonate |
|---|---|
分子式 |
C6H10O7 |
分子量 |
194.14 g/mol |
IUPAC名 |
(2S,4R,5S)-2,4,5,6-tetrahydroxy-3-oxohexanoic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,5,7-9,11H,1H2,(H,12,13)/t2-,3+,5-/m0/s1 |
InChIキー |
WTAHRPBPWHCMHW-LWKDLAHASA-N |
異性体SMILES |
C([C@@H]([C@H](C(=O)[C@@H](C(=O)O)O)O)O)O |
正規SMILES |
C(C(C(C(=O)C(C(=O)O)O)O)O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone](/img/structure/B1204579.png)
